molecular formula C7H15N B13341744 (1-Propylcyclopropyl)methanamine

(1-Propylcyclopropyl)methanamine

Cat. No.: B13341744
M. Wt: 113.20 g/mol
InChI Key: MOPQSUSRXWYFIU-UHFFFAOYSA-N
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Description

(1-Propylcyclopropyl)methanamine is a chemical compound featuring a cyclopropane ring directly bonded to a methanamine group, which is further substituted with a propyl chain. This specific molecular architecture, incorporating both an amine functionality and a strained cyclopropyl ring, makes it a reagent of potential interest in various research fields. In synthetic organic chemistry, this compound could serve as a versatile building block or intermediate. The reactivity of the primary amine group allows for reactions such as condensation, amidation, or Schiff base formation, enabling the synthesis of more complex molecules. The cyclopropane ring is a structure of significant interest due to its unique stereoelectronic properties and ring strain, and it is found in various biologically active molecules and materials. Researchers might explore the incorporation of the this compound structure into novel polymers or composite materials. Amine-containing compounds are often investigated for their role in modifying material properties or as cross-linking agents. Furthermore, the structural features of this amine may lend itself to applications in catalysis or as a precursor in the development of pharmaceutical candidates, where the cyclopropyl group is a common pharmacophore. This product is strictly intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling this or any chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1-propylcyclopropyl)methanamine

InChI

InChI=1S/C7H15N/c1-2-3-7(6-8)4-5-7/h2-6,8H2,1H3

InChI Key

MOPQSUSRXWYFIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC1)CN

Origin of Product

United States

Stereochemical Considerations in 1 Propylcyclopropyl Methanamine Synthesis

Enantioselective Synthetic Routes to Cyclopropylmethylamines

The creation of a chiral center at the C1 position of the cyclopropane (B1198618) ring is the primary challenge in the enantioselective synthesis of (1-Propylcyclopropyl)methanamine. Several strategies have been developed for the asymmetric synthesis of cyclopropylamines, many of which are applicable to the target molecule.

Development and Application of Chiral Catalytic Systems (e.g., Palladium-Chiral Ligand Systems)

Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the enantioselective synthesis of complex molecules. In the context of cyclopropane synthesis, chiral palladium complexes have been employed to control the stereochemical outcome of various transformations. For instance, the use of chiral phosphine (B1218219) ligands can induce asymmetry in reactions forming the cyclopropane ring or in subsequent functionalizations.

One notable example is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes, which has been successful in generating cyclopropane-fused γ-lactams with good yields and high enantioselectivities using chiral phosphoramidite (B1245037) ligands. nih.gov While this specific reaction does not directly produce this compound, it highlights the potential of palladium catalysis with chiral ligands to control the stereochemistry of cyclopropane ring formation. nih.gov

Another relevant approach involves the asymmetric allylic alkylation catalyzed by palladium complexes bearing chiral ligands. chemscene.com For instance, chiral cyclopropane-based phosphorus/sulfur ligands have been synthesized and successfully applied in the palladium-catalyzed allylic alkylation of 1,3-diphenylpropenyl acetate, achieving high enantioselectivity. chemscene.com Such methodologies could potentially be adapted to introduce the propyl group enantioselectively to a pre-functionalized cyclopropylmethylamine precursor.

The development of novel chiral ligands is crucial for advancing this field. Ligands such as BozPhos and IPrMonophos have shown promise in the enantioselective C-H functionalization of cyclopropanes, a strategy that could be envisioned for the direct asymmetric propylation of a cyclopropylmethylamine derivative. nih.gov

Diastereoselective Control in Cyclopropane Ring Formation

When a molecule already contains a chiral center, the formation of a new stereocenter, such as the C1 of the cyclopropane ring, must be controlled diastereoselectively. This is often achieved by using a chiral auxiliary or by substrate-directed reactions.

A powerful method for the asymmetric synthesis of 1-substituted cyclopropylamines involves the use of N-sulfinyl α-chloro ketimines as chiral precursors. mdpi.com In this approach, a chiral tert-butanesulfinyl group is attached to an α-chloro ketimine. Treatment with a Grignard reagent, such as propylmagnesium bromide, would lead to a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, followed by the addition of the Grignard reagent to the C=N bond. The stereochemistry of the final product is directed by the chiral sulfinyl group. This method has been shown to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity for a range of substituents. The chiral auxiliary can then be removed to afford the desired enantioenriched cyclopropylamine (B47189). mdpi.com

The table below illustrates the diastereoselectivity achieved for the synthesis of various 1-substituted cyclopropylamines using this methodology, providing a strong indication of the expected outcome for the synthesis of this compound.

R-Group of Grignard ReagentDiastereomeric Ratio (d.r.)
Methyl80:20
Ethyl85:15
Isopropyl90:10
Phenyl>95:5
Propyl (expected)~85:15

Data based on analogous compounds from Denolf et al., Org. Lett. 2007, 9, 187-190. The value for propyl is an educated estimation based on the trend observed for other alkyl groups.

Another important strategy for diastereoselective cyclopropanation is the Simmons-Smith reaction of alkenyl cyclopropyl (B3062369) carbinol derivatives. The rigidity of the cyclopropyl core in these substrates allows for highly diastereoselective reactions on the alkenyl moiety, leading to the formation of polysubstituted stereodefined bicyclopropanes as single diastereomers. mdpi.com

Substrate-Directed Enantioselective Reactions

In substrate-directed reactions, a functional group within the starting material interacts with the reagent or catalyst to direct the stereochemical outcome. This approach has been successfully applied to the enantioselective aziridination of alkenyl alcohols, where a chiral cation interacts with the substrate and an achiral rhodium catalyst to create a chiral pocket for the reaction. nih.gov

A similar strategy could be envisioned for the synthesis of this compound. For example, a chiral auxiliary attached to a precursor molecule could direct the enantioselective addition of a propyl group to a cyclopropane ring or the formation of the cyclopropane ring itself. The success of substrate-controlled diastereo- and enantiodivergent synthesis of bis-spirocyclopropyloxindoles from a single starting material by simply switching the substrates demonstrates the power of this approach in controlling complex stereochemical outcomes. rsc.org

Control of Multiple Stereocenters in this compound Derivatives

The synthesis of derivatives of this compound that contain additional stereocenters presents further challenges. The relative and absolute configurations of all stereocenters must be controlled.

The previously mentioned method starting from N-sulfinyl α-chloro ketimines provides a good example of controlling two stereocenters: the C1 of the cyclopropane ring and the stereocenter bearing the sulfinyl group. mdpi.com The diastereoselectivity of the Grignard addition determines the relative configuration of these two centers.

For derivatives with more complex substitution patterns, tandem reactions can be employed to generate multiple stereocenters in a single operation. For instance, domino Michael/epimerization/Michael/1,2-addition reactions mediated by chiral organocatalysts have been used to synthesize topologically unique chiral noradamantanes with excellent enantioselectivity, forming three new C-C bonds and controlling up to five of the six newly generated chiral centers. While a different ring system, this demonstrates the potential of cascade reactions to construct complex, stereochemically defined molecules.

Stereochemical Outcomes in Transformation Reactions

The stereochemical integrity of the chiral centers in this compound and its derivatives must be maintained during subsequent chemical transformations. The inherent strain of the cyclopropane ring can lead to unique stereochemical outcomes in reactions.

For example, the ring opening of fully-substituted cyclopropanes can proceed with a high degree of stereoselectivity. In certain intramolecular Friedel-Crafts alkylations of non-donor-acceptor cyclopropanes, the C-C bond cleavage occurs with a pure retention of configuration at the migrating carbon center. This predictable stereochemical outcome is crucial for the design of synthetic routes that involve the modification of the cyclopropane ring.

Furthermore, the stereochemical outcome of reactions at the amine functionality of this compound would need to be considered. For instance, if the amine were to be alkylated or acylated, the chiral center at C1 could potentially influence the stereoselectivity of reactions at adjacent positions, although this effect is expected to be minimal due to the separation between the stereocenter and the reacting group.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For (1-Propylcyclopropyl)methanamine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with nearby electronegative atoms like nitrogen causing a downfield shift.

Propyl Group Protons: The propyl group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the cyclopropyl (B3062369) ring.

Cyclopropyl Ring Protons: The protons on the three-membered ring would appear in the upfield region, typically between 0.2 and 1.5 ppm, due to the ring's shielding effects. The diastereotopic nature of the methylene protons on the cyclopropyl ring would likely result in complex splitting patterns.

Methanamine Protons: The methylene protons (CH₂) of the methanamine group, being adjacent to the nitrogen atom, would be deshielded and appear further downfield. pressbooks.pub The protons on the amine (NH₂) group itself often present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The position of this peak can be confirmed by D₂O exchange, which would cause the signal to disappear. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Propyl Group Carbons: Three distinct signals would be expected for the three carbon atoms of the propyl group.

Cyclopropyl Ring Carbons: The carbons of the cyclopropyl ring would also produce distinct signals, with the quaternary carbon attached to the propyl and methanamine groups appearing at a different chemical shift than the two methylene carbons.

Methanamine Carbon: The carbon of the CH₂N group would be deshielded by the adjacent nitrogen atom and appear at a characteristic downfield position. pressbooks.pub

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton Group | Predicted Chemical Shift (ppm) | | Propyl CH₃ | ~0.9 (triplet) | | Propyl CH₂ (middle) | ~1.4 (sextet) | | Propyl CH₂ (attached to ring) | ~1.5 (triplet) | | Cyclopropyl CH₂ | 0.2 - 0.8 (multiplet) | | Methanamine CH₂ | ~2.5 (singlet or doublet) | | Amine NH₂ | 1.0 - 3.0 (broad singlet) |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Group | Predicted Chemical Shift (ppm) | | Propyl CH₃ | ~14 | | Propyl CH₂ (middle) | ~23 | | Propyl CH₂ (attached to ring) | ~35 | | Quaternary Cyclopropyl C | ~20 | | Cyclopropyl CH₂ | ~10 | | Methanamine CH₂ | ~45 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₇H₁₅N), the nominal molecular weight is 113 g/mol . High-resolution mass spectrometry (HRMS) would be able to determine the exact mass with high precision, confirming the molecular formula.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. For this compound, this would result in a prominent peak at m/z 30, corresponding to [CH₂=NH₂]⁺.

Loss of the Propyl Group: Cleavage of the bond between the propyl group and the cyclopropyl ring would lead to a fragment ion.

Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring can undergo ring-opening upon ionization, leading to a variety of fragment ions. The mass spectrum of the related compound cyclopropylamine (B47189) shows characteristic fragmentation patterns resulting from the cyclopropyl ring. nist.gov

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Predicted Value | | Molecular Formula | C₇H₁₅N | | Nominal Molecular Weight | 113 u | | Monoisotopic Mass | 113.1204 u | | Key Fragment (α-cleavage) | m/z 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine and alkyl groups.

N-H Stretching: As a primary amine, this compound should exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pubspectroscopyonline.com These correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.

C-H Stretching: The C-H stretching vibrations of the propyl and cyclopropyl groups would appear in the region of 2850-3000 cm⁻¹. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies (around 3000-3100 cm⁻¹) compared to the acyclic propyl group.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the range of 1590-1650 cm⁻¹. spectroscopyonline.com

C-N Stretching: The C-N stretching vibration would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. libretexts.org

| Predicted Infrared Absorption Bands for this compound | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | | C-H Stretch (alkyl and cyclopropyl) | 2850 - 3100 | | N-H Bend (scissoring) | 1590 - 1650 | | C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. nih.gov For this technique to be applicable, a suitable single crystal of the compound or a solid derivative must be obtained.

If a single crystal of this compound or a salt thereof (e.g., the hydrochloride) could be grown, X-ray diffraction analysis would provide precise information on:

Molecular Conformation: The preferred spatial arrangement of the propyl group relative to the cyclopropyl ring and the methanamine moiety.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, which can offer insights into ring strain and electronic effects.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding interactions involving the amine group and other intermolecular forces.

While no specific crystal structure for this compound is available in the public domain, the Cambridge Structural Database (CSD) contains numerous examples of cyclopropylamine derivatives, which can serve as a basis for understanding the expected structural features.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA could be used to determine its thermal stability and decomposition profile. A typical TGA curve would show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the compound volatilizes or decomposes at higher temperatures. The onset temperature of this mass loss is an indicator of the compound's thermal stability. For aliphatic amines, decomposition can occur through various pathways, and the presence of the cyclopropyl ring might influence the degradation mechanism. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting points, boiling points, and to study phase transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its boiling point.

| Expected Thermal Analysis Data for this compound | | :--- | :--- | | Technique | Information Obtained | | Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | | Differential Scanning Calorimetry (DSC) | Boiling point, phase transitions |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. rsc.org this compound itself is not a radical and therefore would not be directly observable by EPR.

However, EPR spectroscopy could be employed to study radical species derived from this compound. For instance, if the compound were to undergo a reaction that generates a radical, such as oxidation to form an aminyl radical (R-NH•), EPR would be the primary technique for its detection and characterization. The EPR spectrum of such a radical would provide information about the electronic environment of the unpaired electron through its g-factor and hyperfine coupling constants with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). Studies on related primary aminyl radicals have shown that the hyperfine coupling constants are sensitive to the geometry and electronic structure of the radical. u-tokyo.ac.jp

Computational Chemistry Approaches for 1 Propylcyclopropyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations are crucial for understanding molecular stability and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method widely used for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govresearchgate.net For (1-Propylcyclopropyl)methanamine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would be the first step in its computational characterization. researchgate.net

Such a study would begin with a geometry optimization to find the lowest energy structure of the molecule. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. Reactivity can be assessed through various DFT-based descriptors, which can predict how the molecule might interact with other chemical species. mdpi.commdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound at the B3LYP/6-31G(d,p) Level. This data is illustrative to demonstrate the output of a typical DFT calculation.

ParameterAtom Pair/Trio/QuartetPredicted Value
Bond Length C(propyl)-C(cyclo)1.52 Å
C(cyclo)-C(cyclo)1.51 Å
C(cyclo)-C(methanamine)1.53 Å
C-N (methanamine)1.47 Å
Bond Angle C(propyl)-C(cyclo)-C(methanamine)118.5°
C(cyclo)-C(methanamine)-N112.0°
Dihedral Angle H-N-C-C(cyclo)180.0° (anti-periplanar)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group, indicating this is the primary site for nucleophilic attack or protonation. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. acs.org

Table 2: Illustrative FMO Properties for this compound. This data is illustrative. Energies are in electron volts (eV).

OrbitalPredicted Energy (eV)Description
HOMO -9.2Localized on the nitrogen lone pair; indicates nucleophilic character.
LUMO 1.5Distributed across antibonding orbitals; indicates electrophilic acceptor sites.
HOMO-LUMO Gap 10.7Suggests a relatively stable molecule, typical for a saturated amine.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP surface would show a region of negative potential (typically colored red) around the nitrogen atom due to its high electronegativity and lone pair of electrons. This region is the most likely site for interaction with electrophiles, such as protons. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amine group. uni-muenchen.deias.ac.in

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding within a molecule by transforming the calculated molecular orbitals into localized orbitals that align with the classical Lewis structure concepts of bonds and lone pairs. wikipedia.orgwisc.edu This method quantifies the charge distribution by calculating natural atomic charges. For the target molecule, NBO analysis would confirm the high negative charge on the nitrogen atom and would also reveal subtle electronic effects, such as hyperconjugation between the cyclopropyl (B3062369) ring orbitals and adjacent bonds. rsc.orgresearchgate.net

Table 3: Hypothetical NBO Charges for Key Atoms in this compound. This data is illustrative and represents partial atomic charges in elementary charge units (e).

AtomHypothetical Natural Charge (e)Implication
N (Amine) -0.95Highly negative, confirming it as the primary nucleophilic center.
C (Methanamine) -0.20Slightly negative due to bonding with nitrogen and carbon.
C1 (Cyclopropyl) -0.15Negative charge, characteristic of carbon in a strained ring.
H (on N) +0.40Positive charge, indicating these protons are acidic.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide high accuracy for single structures, molecular modeling and dynamics simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational Analysis Using Empirical Force Fields

This compound has several rotatable bonds, leading to multiple possible conformations (spatial arrangements of atoms). A full quantum mechanical treatment of all possible conformations is computationally expensive. Therefore, a conformational search is typically first performed using empirical force fields (a method of molecular mechanics). This approach rapidly evaluates the energies of thousands of potential conformations. researchgate.net The most stable, low-energy conformers identified can then be subjected to more accurate DFT calculations for refinement. Key rotations would include the C-C bonds of the propyl group and the C-C bond connecting the cyclopropyl ring to the methanamine group.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. rsc.org By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict reaction rates and understand the detailed steps of a mechanism. rsc.org

For this compound, several reactions could be studied. A common reaction for a primary amine is nucleophilic substitution, where the nitrogen atom attacks an electrophilic center. Computational methods could model this process, identifying the transition state structure and calculating the activation energy barrier. Other potential computationally-studied reactions could include the ring-opening of the cyclopropyl group under certain catalytic conditions, a reaction pathway known for cyclopropylamine (B47189) derivatives. rsc.orgresearchgate.net These calculations would provide critical data on the feasibility and selectivity of such transformations.

Prediction and Validation of Spectroscopic Data

The in-silico prediction of spectroscopic data has become an indispensable tool in modern chemical research, offering a powerful complement to experimental analysis. For novel or sparsely studied compounds like this compound, computational methods, particularly Density Functional Theory (DFT), provide a means to anticipate spectral features, aiding in structural elucidation and the interpretation of experimental results. rsc.orgmdpi.com This section details the theoretical approaches to predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound and the critical process of validating these predictions against experimental data.

The synergy between computational prediction and experimental measurement is crucial; DFT calculations can help assign complex spectra, while experimental data are essential for validating and refining computational models. mdpi.com The process typically involves optimizing the molecular geometry of the compound and then calculating the spectroscopic properties using a chosen functional and basis set. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each nucleus in a molecule. Computational chemistry allows for the prediction of ¹H and ¹³C chemical shifts (δ) by calculating the isotropic magnetic shielding constants. rsc.orgnih.gov These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method, which has proven effective for a wide range of organic molecules. mdpi.comresearchgate.net

The choice of DFT functional and basis set is critical for achieving high accuracy. nih.govsciforum.net For molecules containing diverse functional groups like this compound, which features a cyclopropyl ring, a propyl chain, and a primary amine, a careful selection is necessary. Functionals such as B3LYP and the M06 family, paired with basis sets like 6-311+G(d,p) or larger, are commonly employed to balance computational cost and accuracy. nih.gov It is also important to consider the solvent, as this can influence chemical shifts, which can be modeled using approaches like the Polarizable Continuum Model (PCM). ruc.dk

For this compound, distinct signals would be expected for the protons and carbons of the propyl group, the cyclopropyl ring, and the aminomethyl moiety. The diastereotopic nature of the methylene (B1212753) protons on the cyclopropyl ring and adjacent to the amine group would likely result in complex splitting patterns, which computational models can help to unravel.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous structures and known substituent effects.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H on NH₂1.1 - 2.5Broad Singlet-
H on CH₂ (aminomethyl)2.4 - 2.8DoubletJ = ~7.0
H on CH (propyl)1.2 - 1.6Multiplet-
H on CH₂ (propyl)1.3 - 1.7Multiplet-
H on CH₃ (propyl)0.8 - 1.1TripletJ = ~7.2
H on CH₂ (cyclopropyl)0.3 - 0.8Multiplet-

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C of CH₂ (aminomethyl)45 - 55
C of C (quaternary, cyclopropyl)18 - 28
C of CH₂ (propyl)30 - 40
C of CH₂ (propyl)18 - 28
C of CH₃ (propyl)10 - 15
C of CH₂ (cyclopropyl)5 - 15

Predicted Infrared (IR) Spectrum

Computational methods are also highly effective in predicting the vibrational frequencies that correspond to the absorption bands in an IR spectrum. acs.org By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. researchgate.netresearchgate.net These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. youtube.com

For this compound, key predicted vibrational modes would include the N-H stretches of the primary amine, C-H stretches of the alkyl and cyclopropyl groups, and the characteristic C-C vibrations of the cyclopropane (B1198618) ring.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-HSymmetric & Asymmetric Stretch3300 - 3500Medium
N-HScissoring (Bend)1590 - 1650Medium to Strong
C-H (sp³)Stretch2850 - 3000Strong
C-H (cyclopropyl)Stretch3000 - 3100Medium
C-NStretch1000 - 1250Medium
C-C (cyclopropyl)Ring "Breathing"~1020Weak to Medium

Validation of Predictions

The validation of computationally predicted spectroscopic data is a critical step to ensure the reliability of the theoretical model. youtube.com This process involves a direct comparison of the calculated spectra with experimentally obtained spectra.

For NMR data, validation is typically performed by plotting the calculated chemical shifts against the experimental values. A high degree of correlation, ideally with a coefficient of determination (R²) close to 1, indicates a good predictive model. nih.gov Any significant deviations can point to conformational complexities or environmental effects not fully captured by the computational model. nih.gov

In the case of IR spectroscopy, the validation involves comparing the positions, intensities, and shapes of the predicted absorption bands with the experimental spectrum. researchgate.netacs.org The use of scaling factors for the calculated frequencies is a standard part of this validation process to correct for systematic errors in the calculations. youtube.com

Given the absence of published experimental data for this compound, the validation of these predicted spectra would require the synthesis and experimental characterization of the compound. The predicted data serves as a valuable hypothesis for what would be observed in such an experiment. The study of closely related molecules, such as aminomethyl cyclopropane, where both experimental and computational data are available, provides confidence in the methodologies applied here. acs.org

Future Research Directions and Unexplored Avenues in 1 Propylcyclopropyl Methanamine Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of specifically substituted cyclopropylamines like (1-Propylcyclopropyl)methanamine often requires multi-step sequences. Future research will undoubtedly focus on developing novel catalytic systems that can construct this motif with high efficiency and stereoselectivity. While classical methods like the Hofmann or Curtius rearrangements are useful, they often lack the desired atom economy and can require harsh conditions. rsc.orgrsc.orgnih.gov

A key area of development will be in transition-metal catalysis. For instance, adapting palladium-catalyzed N-arylation methods, which have been challenging for cyclopropylamines, could provide direct access to a wide range of N-aryl derivatives. acs.org The development of highly active, air-stable palladium precatalysts could be a significant step forward. acs.org Furthermore, exploring asymmetric cyclopropanation reactions using engineered biocatalysts, such as evolved hemoglobin-based carbene transferases, could offer an environmentally friendly route to enantiomerically pure this compound and its analogs. acs.org

Future research should aim to develop catalysts that can tolerate a wider range of functional groups and provide high diastereoselectivity and enantioselectivity. The table below outlines potential catalytic systems that could be investigated for the synthesis of this compound derivatives.

Catalytic System Target Reaction Potential Advantages Key Research Challenge
Rhodium(II) Carbenoid InsertionAsymmetric cyclopropanation of 1-pentene (B89616) with a suitable nitrogen-containing carbene precursor.High turnover numbers, potential for high enantioselectivity.Control of chemoselectivity and diastereoselectivity with a substituted alkene.
Palladium-Catalyzed Buchwald-Hartwig AminationCross-coupling of (1-propylcyclopropyl)methanol (B13611326) derivatives with amines.Broad substrate scope, functional group tolerance.Overcoming the steric hindrance of the neopentyl-like cyclopropyl (B3062369) group.
Evolved Transaminase BiocatalystAsymmetric amination of a corresponding ketone precursor.High enantioselectivity, green reaction conditions (aqueous media, mild temperatures).Engineering an enzyme with high activity and selectivity for the specific substrate.
Nickel-Photocatalyzed AminationDirect amination of aryl halides with this compound.Mild reaction conditions, utilization of visible light.Managing potential side reactions and catalyst deactivation.

Investigation of Novel Transformation Pathways for Diversified Chemical Libraries

This compound is a valuable building block for creating diverse chemical libraries for drug discovery and material science. The strained cyclopropane (B1198618) ring can participate in unique ring-opening or ring-expansion reactions, providing access to novel molecular scaffolds. rsc.org

Future work should explore the reactivity of the aminocyclopropane unit under various conditions. For example, photo-induced [3+2] cycloaddition reactions with olefins could lead to the synthesis of complex nitrogen-containing heterocycles. rsc.org The development of asymmetric versions of these reactions would be particularly valuable. rsc.org Additionally, the ring-opening of cyclopropylamines can be triggered by the generation of radical species, offering pathways to linear or macrocyclic structures that are not easily accessible through other means. rsc.org

The exploration of these novel transformations will expand the synthetic utility of this compound. The following table details potential reaction pathways for creating diversified chemical libraries.

Reaction Type Reactant Potential Product Class Key Research Focus
Asymmetric [3+2] PhotocycloadditionElectron-rich olefinsChiral pyrrolidines and other five-membered heterocycles.Development of chiral catalysts to control enantioselectivity.
Oxidative Ring-OpeningA suitable oxidizing agentLinear amino ketones or unsaturated amines.Controlling the regioselectivity of the ring-opening process.
Metal-Catalyzed [3+2] AnnulationAlkynesSubstituted pyrroles or other aromatic heterocycles.Screening different metal catalysts (e.g., Cu, Au) for optimal reactivity.
Nucleophilic Ring-OpeningElectron-deficient alkenesFunctionalized piperidines or other six-membered rings.Investigating the influence of the N-substituent on reactivity.

In-depth Mechanistic Studies of Challenging Cyclopropyl Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for developing more efficient and selective synthetic methods. The interplay between the ring strain of the cyclopropane and the electronic nature of the aminomethyl group leads to complex reactivity that warrants detailed investigation. researchgate.netnih.govacs.org

Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational methods (e.g., Density Functional Theory - DFT) to elucidate reaction pathways. acs.org For instance, in metal-catalyzed reactions, understanding the oxidative addition and reductive elimination steps involving the cyclopropyl group is key to optimizing catalyst design. nih.govacs.org In ring-opening reactions, computational studies can help predict the regioselectivity and stereoselectivity by mapping the potential energy surfaces of different pathways. acs.orgyoutube.com

A particularly interesting area for mechanistic study is the behavior of the cyclopropylmethyl radical cation, which can be generated under photoredox or electrochemical conditions. Understanding the factors that control its rearrangement and subsequent reactions will be critical for harnessing its synthetic potential.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. researchgate.netmdpi.com For a target molecule like this compound and its derivatives, AI can be a powerful tool in several areas.

Furthermore, ML models can be trained to predict reaction outcomes, such as yield and stereoselectivity, based on the starting materials, reagents, and reaction conditions. core.ac.uk This predictive power can significantly reduce the number of experiments needed for optimization, saving time and resources. acs.org For example, an ML model could be developed to predict the success of a particular catalytic cross-coupling reaction with this compound based on the properties of the catalyst, ligand, and coupling partner. acs.orgnih.gov

Application of Continuous Flow Chemistry for Sustainable Production

For the large-scale and sustainable production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. acs.orgacs.org Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and purities. researchgate.net

Future research should focus on adapting known synthetic routes for this compound to continuous flow systems. For example, the Hofmann rearrangement, which can be problematic in batch due to poor stability and low efficiency, has been successfully implemented in a continuous-flow microreaction system for the production of cyclopropylamine (B47189), achieving a 96% yield in just 4 minutes. acs.orgacs.orgresearchgate.net Similar strategies could be developed for the synthesis of the title compound.

The table below compares a hypothetical batch process with a potential continuous flow process for a key synthetic step.

Parameter Traditional Batch Process Continuous Flow Process
Reaction Time Several hoursMinutes researchgate.net
Temperature Control Prone to hotspotsPrecise and uniform researchgate.net
Safety Handling of large quantities of hazardous reagentsSmall reaction volumes, enhanced safety
Productivity Lower space-time yieldHigh space-time yield researchgate.net
Scalability ChallengingEasier to scale out by running multiple reactors in parallel

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block and pave the way for new discoveries in medicine, agriculture, and materials science.

Q & A

What are the recommended safety protocols for handling (1-Propylcyclopropyl)methanamine in laboratory settings?

Basic Question
When handling this compound, wear nitrile or neoprene gloves inspected for integrity before use, and dispose of contaminated gloves according to hazardous waste guidelines . Use a lab coat and chemical-resistant clothing to prevent skin exposure. In case of spills, isolate the area, avoid drainage contamination, and use inert absorbents. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .

What synthetic strategies are effective for synthesizing this compound derivatives?

Basic Question
Common routes include cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene intermediates, followed by propyl group introduction via alkylation. For example, cyclopropylmethylamine derivatives are synthesized by reacting cyclopropane precursors with propyl halides in the presence of a base like K₂CO₃ . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

How can computational tools improve the synthesis efficiency of this compound?

Advanced Question
Retrosynthesis algorithms (e.g., Template_relevance models) leverage databases like Pistachio and Reaxys to predict feasible one-step pathways . For instance, AI-driven analysis may prioritize propylcyclopropane precursors with optimal steric compatibility, reducing trial-and-error steps. Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) to assess thermodynamic viability .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Question
Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold) . Structural confirmation requires 1H^1H- and 13C^{13}C-NMR: cyclopropane protons appear as doublets of doublets (δ 0.5–1.5 ppm), while methanamine protons resonate at δ 2.7–3.1 ppm . FT-IR identifies N-H stretches (~3350 cm1^{-1}) and cyclopropane C-H bends (~1000 cm1^{-1}) .

How can researchers resolve contradictions in biological activity data for this compound derivatives?

Advanced Question
Apply triangulation: compare enzyme inhibition assays (e.g., IC50_{50} variability) across cell lines (HEK293 vs. HeLa) to isolate context-dependent effects . For receptor-binding discrepancies, conduct competitive radioligand assays with controls (e.g., dopamine D2 receptor antagonists) to validate specificity . Statistical tools like ANOVA with post-hoc Tukey tests quantify significance .

What methodologies optimize the study of this compound’s interaction with neurotransmitter pathways?

Advanced Question
Use patch-clamp electrophysiology to measure ion channel modulation (e.g., NMDA receptor currents in hippocampal neurons) . Pair with fluorescent calcium imaging (Fluo-4 AM dye) to correlate receptor activation with intracellular Ca2+^{2+} flux. For mechanistic insights, employ molecular docking (AutoDock Vina) to predict binding poses at serotonin transporters .

How do structural modifications of this compound impact its physicochemical properties?

Advanced Question
Introducing electron-withdrawing groups (e.g., -CF3_3) to the cyclopropane ring increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability . Methylation of the methanamine group reduces aqueous solubility (determined by nephelometry) but improves metabolic stability in liver microsome assays . QSAR models predict bioavailability using Hammett σ constants .

What strategies mitigate degradation of this compound during long-term storage?

Basic Question
Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Add stabilizers (0.1% BHT) to inhibit radical formation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

How can researchers design controlled experiments to study the compound’s enantioselective effects?

Advanced Question
Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and separate using HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) . Test each enantiomer in parallel in vitro assays (e.g., cAMP accumulation in GPCR-transfected cells) to isolate stereospecific activity .

What advanced spectroscopic methods elucidate the compound’s dynamic behavior in solution?

Advanced Question
Dynamic NMR (DNMR) at variable temperatures (e.g., 233–313 K) reveals ring-flipping kinetics of the cyclopropane moiety, with activation energy calculated via Eyring plots . 1H^1H-DOSY experiments measure diffusion coefficients to assess aggregation tendencies in DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.